molecular formula C13H12N2O3S B2533963 N-(6-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864937-50-8

N-(6-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2533963
CAS No.: 864937-50-8
M. Wt: 276.31
InChI Key: OQKFYVYJDBBXRQ-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound featuring a benzothiazole ring and a dioxine moiety

Biochemical Analysis

Biochemical Properties

It is known that thiazole-based compounds have shown significant anti-inflammatory and cytotoxic activities . These compounds interact with various enzymes and proteins, leading to changes in biochemical reactions. For instance, some thiazole derivatives have shown to inhibit the cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins .

Cellular Effects

Thiazole derivatives have been reported to have significant effects on various types of cells and cellular processes . For instance, some thiazole derivatives have shown to inhibit albumin denaturation, a process that is associated with inflammation .

Molecular Mechanism

The molecular mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is not fully understood. It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms. For instance, some thiazole derivatives have shown to inhibit the COX enzymes, leading to a decrease in the production of prostaglandins .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Dosage Effects in Animal Models

It is known that thiazole derivatives have shown significant anti-inflammatory activity at certain dosages .

Metabolic Pathways

It is known that thiazole derivatives can interact with various enzymes and cofactors .

Transport and Distribution

Thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Subcellular Localization

Thiazole derivatives are known to interact with various cellular components .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-amino-6-methylbenzothiazole with 5,6-dihydro-1,4-dioxine-2-carboxylic acid chloride under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, while the dioxine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution using halogens or nitrating agents; nucleophilic substitution using alkoxides or amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(6-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-(6-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to the presence of both a benzothiazole ring and a dioxine moiety, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a versatile compound for various applications.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-8-2-3-9-11(6-8)19-13(14-9)15-12(16)10-7-17-4-5-18-10/h2-3,6-7H,4-5H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKFYVYJDBBXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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